![molecular formula C14H9BrN2OS B5199076 N-(3-bromophenyl)-2-cyano-3-(3-thienyl)acrylamide](/img/structure/B5199076.png)
N-(3-bromophenyl)-2-cyano-3-(3-thienyl)acrylamide
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Overview
Description
N-(3-bromophenyl)-2-cyano-3-(3-thienyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BTAA and has been extensively studied for its biochemical and physiological effects, mechanism of action, and synthesis methods. In
Mechanism of Action
The mechanism of action of BTAA involves the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells. It has been shown to inhibit the activity of tubulin, a protein that is involved in cell division, leading to the arrest of the cell cycle and ultimately cell death.
Biochemical and Physiological Effects:
BTAA has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anticancer, and antifungal activities. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
BTAA has several advantages for lab experiments, including its high purity and stability, making it easy to handle and store. However, it also has some limitations, such as its low solubility in water, which can make it challenging to work with in aqueous solutions.
Future Directions
There are several potential future directions for the research and development of BTAA. One possible direction is the synthesis of novel derivatives of BTAA with improved properties and activities. Another direction is the investigation of its potential applications in other fields, such as agriculture and environmental science. Additionally, there is a need for further studies to understand its mechanism of action and to optimize its use in different applications.
Conclusion:
In conclusion, N-(3-bromophenyl)-2-cyano-3-(3-thienyl)acrylamide is a versatile compound with potential applications in various fields. Its synthesis method has been optimized to produce high yields of pure BTAA, and its biochemical and physiological effects have been extensively studied. Future research on BTAA is likely to lead to the development of novel materials and drugs with improved properties and activities.
Synthesis Methods
The synthesis of BTAA involves the reaction of 3-bromophenyl isocyanate with 3-thiophenecarboxylic acid to form the intermediate compound, which is then treated with acrylonitrile to obtain the final product. This synthesis method has been optimized to produce high yields of BTAA with excellent purity.
Scientific Research Applications
BTAA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, BTAA has been found to exhibit potent anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
In material science, BTAA has been used as a building block for the synthesis of novel materials with unique properties. It has been incorporated into polymers, nanoparticles, and other materials to enhance their physical and chemical properties.
In organic electronics, BTAA has been used as a hole-transporting material in organic solar cells. Its high electron affinity and good charge transport properties make it a promising candidate for the development of efficient solar cells.
properties
IUPAC Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2OS/c15-12-2-1-3-13(7-12)17-14(18)11(8-16)6-10-4-5-19-9-10/h1-7,9H,(H,17,18)/b11-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZKQHCNSASUKK-WDZFZDKYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C(=CC2=CSC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NC(=O)/C(=C\C2=CSC=C2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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